molecular formula C19H29NO3 B8799599 Ethyl 4-(decanoylamino)benzoate CAS No. 71134-94-6

Ethyl 4-(decanoylamino)benzoate

Cat. No.: B8799599
CAS No.: 71134-94-6
M. Wt: 319.4 g/mol
InChI Key: PKASJUFEBCSLNO-UHFFFAOYSA-N
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Description

Ethyl 4-(decanoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a decanoylamino group (–NH–CO–C₉H₁₉) at the para position. The decanoyl chain confers significant lipophilicity, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

71134-94-6

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-4-2/h12-15H,3-11H2,1-2H3,(H,20,21)

InChI Key

PKASJUFEBCSLNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent (R) Key Functional Groups Synthesis Method
Ethyl 4-(decanoylamino)benzoate –NH–CO–C₉H₁₉ Ester, Amide Likely amidation of ethyl 4-aminobenzoate with decanoyl chloride
Ethyl 4-(carbamoylamino)benzoate –NH–CO–NH₂ Ester, Urea Condensation with carbamoyl reagents
SABA1 (Ethyl 4-sulfonamidobenzamide) –SO₂NH–Ar (Ar = substituted aryl) Ester, Sulfonamide Multi-step sulfonylation
Ethyl 4-(dimethylamino)benzoate –N(CH₃)₂ Ester, Tertiary amine Direct alkylation or esterification
Ethyl 4-aminobenzoate –NH₂ Ester, Primary amine Reduction of nitro precursors

Key Observations :

  • The decanoylamino group introduces a long aliphatic chain, enhancing lipophilicity compared to smaller substituents (e.g., dimethylamino or carbamoylamino). This affects solubility and membrane permeability in biological systems .
  • Synthesis: this compound likely requires amidation of ethyl 4-aminobenzoate, whereas sulfonamide analogs (e.g., SABA1) involve sulfonylation steps .

Physical and Chemical Properties

Table 2: Property Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Polar vs. Nonpolar) Key Applications
This compound ~347.5 ~6.2 Low in water, high in DCM/EtOAc Potential surfactant, drug delivery
Ethyl 4-(carbamoylamino)benzoate ~208.2 ~1.8 Moderate in polar solvents Aquaporin inhibitors
SABA1 ~487.0 ~4.5 Low in water, moderate in DMSO Antimicrobial agents (MIC: 0.45–0.9 mM)
Ethyl 4-(dimethylamino)benzoate ~193.2 ~2.9 High in DMSO, moderate in EtOH UV-Vis calibrant, resin initiator

Key Observations :

  • The decanoylamino group increases molecular weight and LogP significantly, reducing aqueous solubility but enhancing compatibility with lipid membranes.
  • Ethyl 4-(dimethylamino)benzoate exhibits high solubility in DMSO due to its tertiary amine, making it suitable as an internal calibrant in NMR .

Antimicrobial Activity :

  • SABA1 shows potent activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamide group, which disrupts folate synthesis . In contrast, the decanoylamino group in this compound may enhance membrane disruption but lacks direct evidence of antimicrobial efficacy.

Aquaporin Inhibition :

  • Ethyl 4-(carbamoylamino)benzoate derivatives were identified as aquaporin-3/7 inhibitors, suggesting that the urea/amide moiety is critical for binding . The decanoylamino group’s lipophilicity could improve tissue penetration but may reduce target specificity.

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